4-bromo-N-cyclohexylbenzenesulfonamide
Overview
Description
4-bromo-N-cyclohexylbenzenesulfonamide is a chemical compound with the CAS Number: 7454-76-4 . It has a molecular weight of 318.23 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromobenzenesulfonylchloride with cyclohexylamine in distilled water . The pH of the reaction mixture is maintained at 8 using a 3% sodium carbonate solution .Molecular Structure Analysis
The molecular formula of this compound is C12H16BrNO2S . The average mass is 318.230 Da and the monoisotopic mass is 317.008514 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 413.7°C at 760 mmHg . The compound is stored in a sealed, dry, cool, and well-ventilated place .Scientific Research Applications
1. Synthesis of Pharmaceutical Intermediates
4-bromo-N-cyclohexylbenzenesulfonamide has been utilized in the synthesis of various pharmaceutical intermediates. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for the synthesis of benzonitriles from aryl bromides. This process is notable for its efficiency in the synthesis of pharmaceutical intermediates, demonstrating the utility of benzenesulfonamide derivatives in drug development (Anbarasan, Neumann, & Beller, 2011).
2. Photodynamic Therapy in Cancer Treatment
The compound has also found applications in photodynamic therapy for cancer treatment. A study highlighted the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited excellent properties as photosensitizers, crucial for Type II mechanisms in photodynamic therapy, indicating their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
3. Enzyme Inhibition Studies
Enzyme inhibition is another area where derivatives of this compound have shown potential. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are significant in the context of diseases like Alzheimer's and diabetes (Riaz, 2020).
4. Synthesis of Catalytic Agents
The compound has been instrumental in the synthesis of catalytic agents, such as sulfonamide-substituted iron phthalocyanine. This particular derivative was designed with parameters crucial for potential oxidation catalysts, like solubility and stability. It demonstrated remarkable stability under oxidative conditions and was effective in the oxidation of olefins, thus highlighting its use in catalytic processes (Işci et al., 2014).
5. Analytical Applications
Additionally, derivatives like sodium N-bromo-p-nitrobenzenesulfonamide have been used as oxidizing titrants in analytical chemistry. Their synthesis, composition, and structure allow for direct titrations of various substances, offering simple and rapid methods with minimal errors (Gowda et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-cyclohexylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZMSCJHBJRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355013 | |
Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-76-4 | |
Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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